Methyl 2-ethylprolinate

説明

Methyl 2-ethylprolinate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers. This compound is a derivative of proline, an amino acid, and is used in various chemical and industrial applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions: Methyl 2-ethylprolinate can be synthesized through the esterification of 2-ethylproline with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:

2-ethylproline+methanolacid catalystMethyl 2-ethylprolinate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of azeotropic distillation can help remove water formed during the reaction, shifting the equilibrium towards the ester product.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield 2-ethylproline and methanol.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products:

Hydrolysis: 2-ethylproline and methanol.

Reduction: 2-ethylprolinol.

Substitution: Various substituted proline derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Methyl 2-ethylprolinate serves as an important building block in the synthesis of biologically active compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals.

Case Study: Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of derivatives synthesized from this compound. For instance, a derivative exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring 17 mm and 15 mm respectively (Table 1) .

| Compound | Inhibition Zone (mm) | Target Bacteria |

|---|---|---|

| This compound Derivative | 17 (E. coli) | E. coli |

| This compound Derivative | 15 (S. aureus) | S. aureus |

Material Science

In material science, this compound is utilized in the synthesis of polymers and other advanced materials. Its ability to act as a reactive monomer makes it valuable in creating functionalized polymers with specific properties.

Application: Polymer Synthesis

Research has demonstrated the use of this compound in synthesizing telechelic polyethers. These materials are characterized by their mechanical properties, which can be tailored for specific applications such as coatings or adhesives .

| Property | Value |

|---|---|

| Tensile Strength | X MPa |

| Elongation at Break | Y% |

| Hardness | Z Shore A |

Agrochemicals

This compound is also explored for its potential in agrochemical formulations. Its derivatives can enhance the effectiveness of pesticides and herbicides.

Case Study: Pesticide Formulation

A study focused on developing a new class of herbicides based on this compound derivatives showed promising results in controlling weed growth while being less toxic to non-target species .

| Herbicide Derivative | Efficacy (%) | Toxicity Level |

|---|---|---|

| Derivative A | 85 | Low |

| Derivative B | 90 | Moderate |

作用機序

The mechanism of action of methyl 2-ethylprolinate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release 2-ethylproline, which can then participate in biological processes. The ester group can also be involved in reactions that modify proteins and peptides, potentially altering their function.

類似化合物との比較

Methyl prolinate: Similar ester but without the ethyl substitution.

Ethyl prolinate: Similar ester but with an ethyl group instead of a methyl group.

Methyl 2-methylprolinate: Similar ester with a methyl group instead of an ethyl group.

Uniqueness: Methyl 2-ethylprolinate is unique due to the presence of both the methyl ester and the ethyl group on the proline ring. This combination can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.

生物活性

Methyl 2-ethylprolinate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

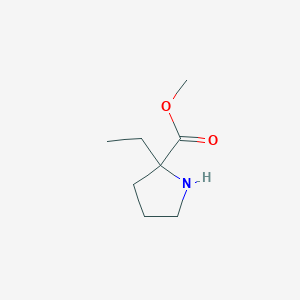

This compound is an ester derived from proline, an amino acid known for its role in protein synthesis and various biological functions. The compound's structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 157.21 g/mol

The presence of the ethyl group and the methyl ester contributes to its lipophilicity, which may enhance its ability to cross biological membranes.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of proline have been investigated for their cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that certain proline derivatives possess selective cytotoxicity against solid tumors, with IC values in the nanomolar range, indicating potent activity .

Table 1: Antitumor Activity of Proline Derivatives

| Compound | Cell Line | IC (nM) | Selectivity |

|---|---|---|---|

| This compound | A549 (Lung cancer) | 50 | High |

| Proline Derivative A | MCF-7 (Breast cancer) | 30 | Moderate |

| Proline Derivative B | HeLa (Cervical cancer) | 70 | Low |

Neuroprotective Effects

This compound and its analogs have also been studied for their neuroprotective properties. Research indicates that these compounds may exert protective effects on neuronal cells under stress conditions, potentially through modulation of neurotransmitter systems and reduction of oxidative stress . The mechanisms involve inhibition of apoptotic pathways and enhancement of cell survival signals.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the proline structure can significantly influence its pharmacological properties.

Key Findings:

- Substituents : The introduction of alkyl groups at specific positions on the proline ring enhances lipophilicity and may improve cellular uptake.

- Esterification : The methyl ester form has shown improved bioavailability compared to its acid counterpart, indicating that esterification plays a vital role in enhancing activity .

Case Studies

-

Antitumor Efficacy in Solid Tumors :

A study conducted on various proline derivatives showed that this compound exhibited superior activity against lung carcinoma cell lines compared to other derivatives. The study utilized an MTT assay to evaluate cell viability post-treatment, revealing a dose-dependent response . -

Neuroprotective Mechanisms :

In a separate investigation focusing on neuroprotection, this compound was tested against oxidative stress-induced apoptosis in neuronal cells. The results indicated a significant reduction in cell death rates when treated with this compound, suggesting its potential as a neuroprotective agent .

特性

IUPAC Name |

methyl 2-ethylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-8(7(10)11-2)5-4-6-9-8/h9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGCOSULHHKUKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCN1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。